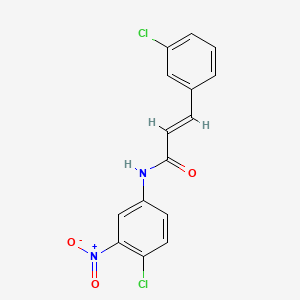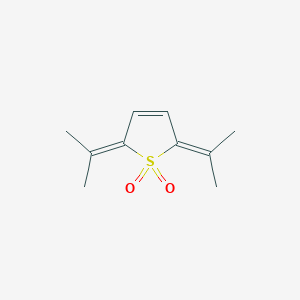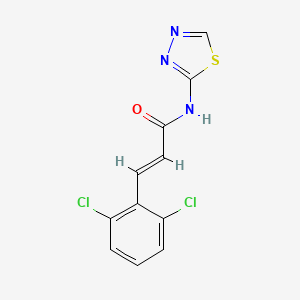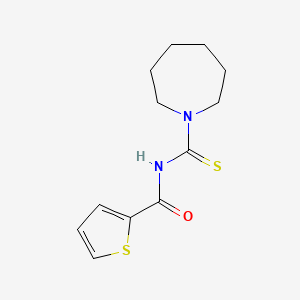![molecular formula C14H19ClN2O B5701180 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of amides and is structurally similar to the well-known analgesic drug, fentanyl. CPP has been studied extensively for its analgesic and anesthetic properties and has shown promising results in preclinical studies.
Wirkmechanismus
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide exerts its analgesic and anesthetic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to a decrease in the transmission of pain signals, resulting in analgesia. This compound also has anesthetic properties and can induce a state of unconsciousness by binding to the same receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a potent analgesic effect that is comparable to fentanyl. It has also been shown to have anesthetic properties and can induce a state of unconsciousness. This compound has a short duration of action, which makes it suitable for use in short surgical procedures. This compound has a low potential for addiction and dependence, which makes it a safer alternative to other opioid analgesics.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. This compound has a potent analgesic effect and can be used as a positive control in pain studies. However, this compound has several limitations. It has a short duration of action, which limits its use in long surgical procedures. This compound also has a narrow therapeutic window, which makes it difficult to dose accurately.
Zukünftige Richtungen
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has shown promising results in preclinical studies and has the potential to be developed into a novel analgesic and anesthetic agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of this compound. Further studies should also investigate the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosing regimen. Additionally, studies should be conducted to investigate the safety and efficacy of this compound in clinical trials, with the aim of developing it into a safe and effective analgesic and anesthetic agent.
Synthesemethoden
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide can be synthesized by reacting 4-(1-pyrrolidinyl)aniline with 3-chloro-2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a potent analgesic effect that is comparable to fentanyl, which is a commonly used opioid analgesic. This compound has also been studied for its anesthetic properties and has shown promising results in animal studies.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)14(18)16-11-5-6-13(12(15)9-11)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVEECRYCRMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)


![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)



![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)
